molecular formula C37H49N5O8 B8182211 Mc-Phe-Lys(Boc)-PAB

Mc-Phe-Lys(Boc)-PAB

Cat. No.: B8182211
M. Wt: 691.8 g/mol
InChI Key: TUPIPBYBJMCLLM-KYJUHHDHSA-N
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Description

Mc-Phe-Lys(Boc)-PAB is a synthetic compound used primarily in the field of medicinal chemistry. It is a derivative of phenylalanine and lysine, with a para-aminobenzyloxycarbonyl (PAB) group attached. This compound is often utilized in the development of prodrugs, which are inactive compounds that can be metabolized in the body to produce an active drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mc-Phe-Lys(Boc)-PAB involves several steps:

    Protection of Lysine: Lysine is first protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions at the amine group.

    Coupling with Phenylalanine: The protected lysine is then coupled with phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Introduction of PAB Group: The para-aminobenzyloxycarbonyl (PAB) group is introduced through a reaction with para-nitrophenyl chloroformate.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Purification: The product is purified using techniques such as crystallization, chromatography, or distillation.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Mc-Phe-Lys(Boc)-PAB undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Boc protecting group.

    Oxidation: Oxidative reactions can modify the phenylalanine or lysine residues.

    Substitution: The PAB group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products

    Deprotected Lysine Derivatives: Removal of the Boc group yields free lysine derivatives.

    Oxidized Products: Oxidation results in modified phenylalanine or lysine residues.

    Substituted Products: Substitution reactions yield various derivatives with different functional groups.

Scientific Research Applications

Mc-Phe-Lys(Boc)-PAB has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of prodrugs for targeted drug delivery.

    Bioconjugation: The compound is used to link drugs to antibodies or other targeting molecules.

    Cancer Research: It is utilized in the development of anticancer agents that can be activated in the tumor microenvironment.

    Enzyme Studies: The compound is used to study enzyme-substrate interactions and enzyme kinetics.

Mechanism of Action

Mc-Phe-Lys(Boc)-PAB exerts its effects through the following mechanisms:

    Prodrug Activation: The compound is metabolized by enzymes such as cathepsin B to release the active drug.

    Targeted Delivery: The PAB group facilitates targeted delivery to specific cells or tissues.

    Enzyme Inhibition: The compound can inhibit specific enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Ac-Phe-Lys-PABC-ADM: A similar compound used in the development of doxorubicin prodrugs.

    MC-Phe-Lys(MMT)-PABOH: Another derivative used in antibody-drug conjugates.

Uniqueness

Mc-Phe-Lys(Boc)-PAB is unique due to its specific combination of phenylalanine, lysine, and PAB group, which allows for versatile applications in drug development and targeted delivery systems. Its ability to be selectively activated by enzymes such as cathepsin B makes it particularly valuable in cancer research and therapy.

Properties

IUPAC Name

tert-butyl N-[(5S)-5-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-phenylpropanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H49N5O8/c1-37(2,3)50-36(49)38-22-10-9-14-29(34(47)39-28-18-16-27(25-43)17-19-28)41-35(48)30(24-26-12-6-4-7-13-26)40-31(44)15-8-5-11-23-42-32(45)20-21-33(42)46/h4,6-7,12-13,16-21,29-30,43H,5,8-11,14-15,22-25H2,1-3H3,(H,38,49)(H,39,47)(H,40,44)(H,41,48)/t29-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPIPBYBJMCLLM-KYJUHHDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CCCCCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CCCCCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H49N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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